1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Description
Systematic Nomenclature and Synonyms
The compound 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is systematically named according to IUPAC guidelines as This compound monohydrochloride . This nomenclature reflects its structural features: a piperazine ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 3-chloropropyl chain, with a hydrochloride salt form.
Synonyms for this compound include:
- (3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride
- Trazodone hydrochloride impurity F
- Piperazine, 1-(3-chlorophenyl)-4-(3-chloropropyl)-, monohydrochloride
Regulatory identifiers include:
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₃H₁₉Cl₃N₂ , with a molecular weight of 309.66 g/mol . The hydrochloride salt contributes one additional chlorine atom and a hydrogen ion, resulting in a monoisotopic mass of 308.06 Da .
Key Structural Features:
- Aromatic system : A 3-chlorophenyl group (C₆H₄Cl) at position 1 of the piperazine ring.
- Aliphatic chain : A 3-chloropropyl group (-CH₂CH₂CH₂Cl) at position 4.
- Salt form : Hydrochloride counterion stabilizes the protonated piperazine nitrogen.
Table 1: Elemental Composition
| Element | Quantity | Contribution to Molecular Weight (%) |
|---|---|---|
| Carbon | 13 | 50.46% |
| Hydrogen | 19 | 6.20% |
| Chlorine | 3 | 34.43% |
| Nitrogen | 2 | 9.05% |
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR and ¹³C NMR spectra provide critical insights into the compound’s structure:
¹H NMR (400 MHz, DMSO-d₆) Key Peaks:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.57 | Singlet | 1H | NH⁺ (protonated piperazine) |
| 7.22–6.68 | Multiplet | 4H | Aromatic protons (3-chlorophenyl) |
| 3.89–3.25 | Multiplet | 8H | Piperazine ring CH₂ and CH₂Cl protons |
| 2.32–2.24 | Triplet | 2H | Terminal CH₂Cl group |
¹³C NMR (100 MHz, DMSO-d₆) Key Peaks:
| δ (ppm) | Assignment |
|---|---|
| 148.2 | Quaternary carbon (C-Cl, aromatic) |
| 132.1–116.3 | Aromatic carbons |
| 54.8–45.3 | Piperazine CH₂ groups |
| 42.1 | CH₂Cl (3-chloropropyl) |
Infrared (IR) and Mass Spectrometric Characterization
Infrared Spectroscopy:
| IR Band (cm⁻¹) | Assignment |
|---|---|
| 2923 | C-H stretching (aliphatic) |
| 1595 | C=C aromatic ring vibration |
| 751 | C-Cl stretching (aromatic and aliphatic) |
| 2486 | N⁺-H stretching (piperazine hydrochloride) |
Mass Spectrometry:
- *ESI-MS: Major ion observed at m/z 272.08 [M-Cl]⁺ (calculated for C₁₃H₁₈Cl₂N₂⁺: 272.08).
- Fragmentation Pattern :
Table 2: Spectral Data Summary
| Technique | Key Diagnostic Features |
|---|---|
| ¹H NMR | Aromatic multiplet (δ 7.22–6.68), piperazine CH₂ signals (δ 3.89–3.25) |
| ¹³C NMR | Quaternary carbon at δ 148.2 (C-Cl) |
| IR | C-Cl stretch at 751 cm⁻¹ |
| MS | Base peak at m/z 272.08 |
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQKGEFMUGSRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192694 | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
| Source | EPA DSSTox | |
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Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39577-43-0 | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39577-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
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| Record name | 39577-43-0 | |
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| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
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| Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |
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| Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE | |
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Preparation Methods
Two-Step Alkylation Route
Step 1: Preparation of 1-(3-chlorophenyl)piperazine hydrochloride from 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride via nucleophilic substitution in xylene or dimethylbenzene solvent at reflux (140–145°C). This step yields the intermediate with high purity (~85%) after crystallization and washing.
Step 2: Alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically conducted in aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) at temperatures ranging from 0 to 80°C. The reaction time varies from minutes (microwave-assisted) to several hours (conventional heating).
Isolation: The crude product is treated with hydrochloric acid in 1,4-dioxane or aqueous media to form the hydrochloride salt, which is then purified by recrystallization or filtration.
Microwave-Assisted Synthesis
Three-Step Synthesis from Diethanolamine and 3-Chloroaniline
A patented method involves:
Conversion of diethanolamine to bis(2-chloroethyl)methylamine hydrochloride using thionyl chloride in chloroform.
Reaction of bis(2-chloroethyl)methylamine hydrochloride with 3-chloroaniline in xylene to form 1-(3-chlorophenyl)piperazine hydrochloride.
Alkylation of this intermediate with 1-bromo-3-chloropropane at 0–10°C in acetone/water with sodium hydroxide to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with about 65% yield.
Detailed Reaction Conditions and Yields
| Step | Reactants | Solvent | Base | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-Chloroaniline + bis(2-chloroethyl)methylamine hydrochloride | Xylene (dimethylbenzene) | - | Reflux (140–145°C) | ~6–8 h | ~85 | Crystallization and washing for purity |
| 2 | 1-(3-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane | Acetonitrile / Acetone / DMF | K2CO3 or NaOH | 0–80°C (preferably 0–10°C) | 0.01 h (microwave) to 18 h (conventional) | 65–88 | Microwave irradiation improves yield and time |
| 3 | Hydrochloric acid treatment | 1,4-Dioxane / Water | - | Ambient | 1–2 h | - | Formation of hydrochloride salt |
Analytical and Purification Techniques
Purity Assessment: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection at 254 nm is standard, achieving ≥97% purity.
Melting Point: The hydrochloride salt melts at approximately 199–203°C (decomposition above 200°C).
Structural Confirmation: Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy confirm the presence of piperazine ring and chlorophenyl groups.
Salt Formation: Non-aqueous titration with perchloric acid in glacial acetic acid quantifies hydrochloride content.
Research Findings and Optimization Insights
Microwave-Assisted Synthesis: Offers rapid reaction times (seconds) and higher yields (up to 88%) compared to conventional reflux (hours, ~60% yield).
Temperature Control: Maintaining 0–10°C during alkylation reduces side reactions and improves product purity.
Solvent Effects: Aprotic solvents like DMF and acetonitrile favor nucleophilic substitution; however, ethanol can be used in reductive amination routes with moderate yields (65–70%).
Base Selection: Potassium carbonate and sodium hydroxide are effective; sodium hydride can be used for enhanced nucleophilicity but requires careful temperature control and purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(3-Chlorophenyl)-4-propylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily investigated for its potential as a therapeutic agent in treating psychiatric disorders. Its structural properties suggest that it may interact with neurotransmitter systems, making it a candidate for the development of new medications aimed at alleviating conditions such as anxiety and depression. Research indicates that derivatives of this compound can function as dopamine receptor agonists and antagonists, which are crucial for the modulation of dopaminergic activity in the brain .
Key Findings:
- Dopamine Receptor Interaction: Studies have shown that compounds derived from this compound exhibit both agonistic and antagonistic properties towards dopamine receptors. This dual action is significant for developing treatments for schizophrenia and other mood disorders .
- Synthesis of Novel Derivatives: Researchers have synthesized various derivatives to enhance pharmacological efficacy and reduce side effects associated with traditional antipsychotic medications .
Neuropharmacology Studies
In neuropharmacology, this compound is utilized to explore mechanisms of drug action within the central nervous system. Its role in modulating neurotransmitter systems provides insights into potential therapeutic targets.
Applications:
- Mechanistic Studies: The compound aids in understanding how different drugs affect neurotransmitter release and receptor binding, which is essential for developing more effective treatments .
- Behavioral Impact Assessment: Animal studies using this compound help researchers evaluate its effects on behavior, particularly concerning anxiety and depression models. These studies are crucial for establishing the safety and efficacy profiles of new drugs .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for quality control in pharmaceutical manufacturing. Its stability and solubility make it suitable for various analytical techniques.
Key Techniques:
- Liquid Chromatography: The compound is often used in reversed-phase liquid chromatography methods to quantify active pharmaceutical ingredients and their impurities. This application ensures the integrity of pharmaceutical formulations .
- Quality Control: As a reference standard, it helps maintain consistency in drug testing and compliance with regulatory standards .
Behavioral Research
The behavioral effects of this compound are studied extensively through animal models to assess its impact on anxiety-related behaviors.
Research Insights:
- Impact on Anxiety Models: Studies indicate that this compound may reduce anxiety-like behaviors in rodents, suggesting potential therapeutic benefits for anxiety disorders .
- Drug Interaction Studies: Understanding how this compound interacts with other medications is vital for optimizing treatment regimens and ensuring patient safety .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in the 3-chlorophenyl group at position 1 and the 3-chloropropyl chain at position 4 of the piperazine ring. This distinguishes it from other piperazine derivatives:
Key Observations :
- Chlorine Positioning : The 3-chlorophenyl group in the target compound enhances binding to serotonin receptors compared to 4-CPP, which shows lower affinity for 5-HT₁B receptors .
- Alkyl Chain Length : The 3-chloropropyl chain improves metabolic stability compared to shorter chains (e.g., ethyl or methyl groups), as seen in trazodone derivatives .
Pharmacological Activity
- Serotonin Receptor Modulation : The target compound’s derivatives (e.g., trazodone) act as 5-HT₂A antagonists and serotonin reuptake inhibitors , unlike 3-CPP, which primarily activates 5-HT₁B receptors .
- Antimicrobial Activity : Derivatives synthesized via click chemistry (e.g., 1-(3-chlorophenyl)-4-(3-(4-phenyltriazol-1-yl)propyl)piperazine ) exhibit antifungal activity against Aspergillus niger (zone of inhibition: 14–15 mm), a property absent in the parent compound .
Industrial and Pharmaceutical Relevance
- The compound’s hydrochloride salt is a critical intermediate in nefazodone production, with optimized synthetic routes achieving 45–56% overall yields .
- In contrast, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503), a sigma-1 receptor agonist, requires multistep synthesis involving acylations and reductions, highlighting the target compound’s synthetic simplicity .
Biological Activity
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈Cl₂N₂
- Molecular Weight : 273.2 g/mol
- CAS Number : 39577-43-0
The compound features a piperazine ring substituted with a chlorophenyl group and a chloropropyl group, which influences its interaction with biological targets.
This compound is known to interact with several neurotransmitter systems, particularly:
- Serotonin Receptors : It acts as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and anxiety disorders .
- Dopamine Receptors : Preliminary studies suggest potential antagonistic activity at dopamine receptors, which may contribute to its effects on psychotropic conditions .
Antidepressant Effects
The compound has been studied for its antidepressant-like effects, similar to other piperazine derivatives. Research indicates that it may enhance serotonergic activity, which is crucial for mood stabilization.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of related piperazine derivatives. For instance, derivatives containing the piperazine moiety have demonstrated significant antibacterial and antifungal activities against various pathogens, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/mL |
| Escherichia coli | 250 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
| Candida albicans | 50 µg/mL |
These findings suggest that modifications to the piperazine structure can enhance antimicrobial efficacy .
Case Studies and Research Findings
- Antidepressant Activity : A study evaluated the effects of various piperazine derivatives, including this compound, on behavioral models of depression in rodents. The results indicated a significant reduction in depressive-like behaviors compared to control groups .
- Antimicrobial Screening : Another investigation synthesized several piperazine derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives exhibited promising antibacterial activity, supporting the potential use of these compounds in developing new antimicrobial agents .
- Neuropharmacological Studies : Research examining the neuropharmacological profile of related compounds indicated that they could modulate neurotransmitter levels in animal models, suggesting their potential utility in treating mood disorders .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, and how do reaction conditions impact yield?
Methodological Answer: The synthesis involves reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol under ambient stirring conditions, achieving moderate yields . Alternative routes include coupling reactions with sodium hydride in dioxane, though this requires precise temperature control (reflux at 100°C) and purification via chromatography . Key factors include:
Q. Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Reductive Amination | 65–70 | >95 | Ethanol, 25°C, 24h | |
| SN2 Alkylation | 78 | 90–95 | Dioxane, NaH, reflux, 20h |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- HPLC : Reversed-phase LC with UV detection (λ = 254 nm) resolves impurities like 1,1-trimethylene-bis[4-(3-chlorophenyl)piperazine] hydrochloride, validated with a linearity range of 0.1–100 µg/mL (R² > 0.999) .
- NMR : ¹H/¹³C NMR confirms regiochemistry; aromatic protons at δ 7.2–7.4 ppm and piperazine methylene signals at δ 2.5–3.0 ppm distinguish substitution patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor interactions (e.g., piperazine ring puckering angle = 12.5°) .
Q. How can researchers assess the compound’s preliminary pharmacological activity?
Methodological Answer:
- In vitro receptor binding : Screen against dopamine D₄ (Ki < 100 nM) and serotonin receptors using radioligand assays .
- Toxicity profiling : Use MTT assays on HEK293 cells (IC₅₀ > 50 µM indicates low cytotoxicity) .
- Functional assays : Measure cAMP modulation in CHO-K1 cells transfected with target GPCRs .
Advanced Research Questions
Q. How to resolve contradictory data in receptor binding affinity across studies?
Methodological Answer:
- Validate assay conditions : Ensure consistent buffer pH (7.4), temperature (25°C), and membrane preparation protocols.
- Orthogonal assays : Cross-validate via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Statistical analysis : Apply ANOVA to batch-specific variability (p < 0.05) and adjust for nonspecific binding using 10 µM cold ligand .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability testing : Use LC-MS to identify degradation products (e.g., hydrolysis at pH < 3 yields 3-chlorophenylpiperazine) .
- Formulation : Encapsulate in PEGylated liposomes (size = 100 nm, PDI < 0.2) to extend plasma half-life .
- Thermal analysis : DSC shows decomposition onset at 180°C; store at -20°C under argon .
Q. How does the compound’s supramolecular interaction profile influence its biological activity?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···Cl interactions = 25% of crystal packing) .
- Molecular docking : Simulate binding to D₄ receptors using AutoDock Vina (ΔG = -9.2 kcal/mol) .
- Dynamic light scattering (DLS) : Monitor aggregation in PBS (hydrodynamic radius < 5 nm indicates monomeric stability) .
Q. What computational methods predict structure-activity relationships (SAR) for piperazine derivatives?
Methodological Answer:
- QSAR modeling : Use CODESSA-Pro to correlate logP (2.8) with dopamine receptor affinity (R² = 0.82) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level; HOMO-LUMO gap (4.3 eV) predicts electrophilic reactivity .
- MD simulations : Assess piperazine ring flexibility (RMSD < 1.5 Å over 100 ns) in explicit solvent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
